![molecular formula C27H22O3S2 B14604535 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one CAS No. 61148-51-4](/img/structure/B14604535.png)
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of two methoxyphenyl groups attached to thiophene rings, which are further connected by a penta-1,4-dien-3-one linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one typically involves the reaction of 4-methoxybenzaldehyde with thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product. The reaction conditions usually include refluxing the mixture in ethanol or another suitable solvent for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethoxy-substituted derivatives.
Applications De Recherche Scientifique
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Mécanisme D'action
The mechanism of action of 1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one involves its interaction with cellular targets, leading to various biological effects. In cancer cells, the compound induces apoptosis through the activation of endoplasmic reticulum stress pathways and subsequent activation of caspase cascades . The methoxy groups play a crucial role in facilitating these interactions and enhancing the compound’s stability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: A similar compound with methoxyphenyl groups but without the thiophene rings.
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Another thiophene derivative with different functional groups.
Uniqueness
1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one is unique due to the presence of both methoxyphenyl and thiophene groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
61148-51-4 |
|---|---|
Formule moléculaire |
C27H22O3S2 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
1,5-bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one |
InChI |
InChI=1S/C27H22O3S2/c1-29-22-9-3-19(4-10-22)26-17-15-24(31-26)13-7-21(28)8-14-25-16-18-27(32-25)20-5-11-23(30-2)12-6-20/h3-18H,1-2H3 |
Clé InChI |
PFOAXDVBJGEEDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=C(S2)C=CC(=O)C=CC3=CC=C(S3)C4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


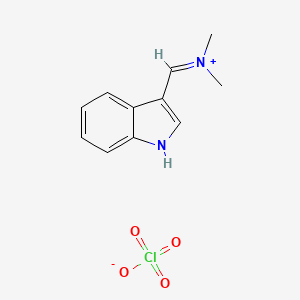

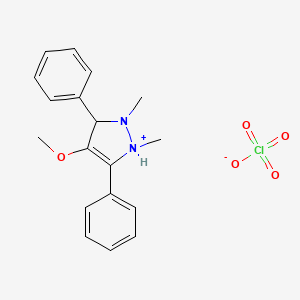
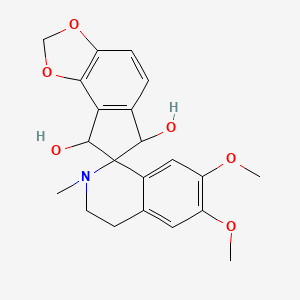

![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![3,5-Dichloro-4-[(naphthalen-1-yl)oxy]aniline](/img/structure/B14604510.png)
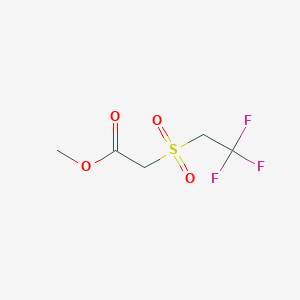


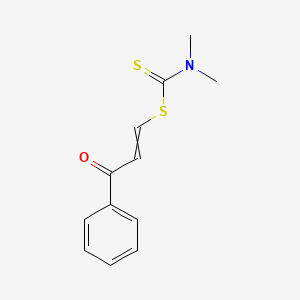
![Disulfide, bis[2-(phenylthio)phenyl]](/img/structure/B14604529.png)


